molecular formula C20H27N3O2 B5661615 N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide

N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide

Numéro de catalogue B5661615
Poids moléculaire: 341.4 g/mol
Clé InChI: CIEPJMBWLUKNRU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide, also known as SNC80, is a synthetic compound that belongs to the class of opioid receptor agonists. It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications.

Mécanisme D'action

N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide acts as an agonist for the delta opioid receptor, which is a G protein-coupled receptor that is primarily located in the peripheral nervous system. Activation of the delta opioid receptor by N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide leads to the inhibition of the release of neurotransmitters involved in the transmission of pain signals, resulting in a reduction in pain perception. N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide has also been shown to have anxiolytic and antidepressant effects, which may be mediated by its actions on the delta opioid receptor.
Biochemical and Physiological Effects:
N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic, anxiolytic, and antidepressant effects, N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide has been shown to have anti-inflammatory effects in animal models of inflammation. It has also been shown to have neuroprotective effects in animal models of ischemic stroke.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide is its high selectivity for the delta opioid receptor, which allows for more targeted effects and fewer side effects compared to non-selective opioid agonists. However, one of the limitations of N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide is its relatively short half-life, which may limit its effectiveness in some applications.

Orientations Futures

There are a number of potential future directions for research on N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide. One area of interest is the development of more potent and selective delta opioid receptor agonists for the treatment of pain and other disorders. Another area of interest is the development of novel drug delivery methods to improve the bioavailability and duration of action of N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide. Additionally, further research is needed to fully understand the mechanisms underlying the anxiolytic and antidepressant effects of N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide, which may lead to the development of new treatments for these disorders.

Méthodes De Synthèse

The synthesis of N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The most common method for synthesizing N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide involves the reaction of 3,5-dimethylisoxazole with 3-bromopropylamine hydrobromide to form 3-(3,5-dimethylisoxazol-4-yl)propylamine. This intermediate is then reacted with 4-(4-chlorophenyl)piperidine-4-carboxylic acid to form N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide.

Applications De Recherche Scientifique

N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain. It has been shown to be a highly selective agonist for the delta opioid receptor, which is involved in the modulation of pain perception. N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide has also been studied for its potential use in the treatment of drug addiction and depression.

Propriétés

IUPAC Name

N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-14-19(15(2)25-23-14)6-4-12-22-20(24)17-9-7-16(8-10-17)18-5-3-11-21-13-18/h7-10,18,21H,3-6,11-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEPJMBWLUKNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCCNC(=O)C2=CC=C(C=C2)C3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.